Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine
CAS No.: 416865-30-0
Cat. No.: VC4846250
Molecular Formula: C12H19NO
Molecular Weight: 193.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 416865-30-0 |
|---|---|
| Molecular Formula | C12H19NO |
| Molecular Weight | 193.29 |
| IUPAC Name | N-(furan-2-ylmethyl)-4-methylcyclohexan-1-amine |
| Standard InChI | InChI=1S/C12H19NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-3,8,10-11,13H,4-7,9H2,1H3 |
| Standard InChI Key | VVZFFBUMEYIHPW-UHFFFAOYSA-N |
| SMILES | CC1CCC(CC1)NCC2=CC=CO2 |
Introduction
Chemical Structure and Nomenclature
Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine consists of a furan ring (a five-membered aromatic oxygen heterocycle) attached via a methylene bridge to a 4-methylcyclohexylamine group. The IUPAC name, N-(furan-2-ylmethyl)-4-methylcyclohexan-1-amine, reflects this structure . Key structural features include:
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Furan ring: Imparts aromaticity and reactivity for electrophilic substitution.
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Methylene bridge: Enhances conformational flexibility.
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4-Methylcyclohexyl group: Introduces steric bulk and influences solubility .
Table 1: Physicochemical Properties
Synthesis and Industrial Production
Synthetic Routes
While detailed protocols are proprietary, plausible pathways derive from analogous amine-furan syntheses:
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Reductive Amination:
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Nucleophilic Substitution:
Industrial Considerations
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Scale-Up Challenges: Steric hindrance from the methylcyclohexyl group may reduce reaction yields, necessitating optimized catalysts .
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Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) .
Applications in Pharmaceutical Research
Role as an Intermediate
The compound’s primary use is in synthesizing bioactive molecules:
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Antimicrobial Agents: Structural analogs with furan moieties exhibit activity against Staphylococcus spp. (MIC: 2–16 µg/mL) .
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Anticancer Compounds: Furan-containing amines are precursors in kinase inhibitor development .
Biological Activity and Mechanistic Insights
Hypothesized Mechanisms
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Enzyme Inhibition: The amine group may chelate metal ions in bacterial enzymes (e.g., DNA gyrase) .
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Receptor Modulation: Potential interactions with G protein-coupled receptors (GPCRs) due to structural similarity to neurotransmitter analogs .
Table 2: Comparative Bioactivity of Furan-Amines
| Compound | Target Organism | Activity (IC₅₀) | Source |
|---|---|---|---|
| 5-Nitrothiophen-2-yl analog | Leishmania major | 2.3 µM | |
| Furan-terpene derivatives | Staphylococcus aureus | 4 µg/mL |
Future Research Directions
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